Phosphoramidic acid, phenyl-, diethyl ester
Description
Phosphoramidic acid, phenyl-, diethyl ester (CAS 1445-38-1; molecular formula C₁₀H₁₆NO₃P; molecular weight 229.22 g/mol) is a phosphoramidate ester characterized by a phenyl group attached to the phosphorus atom and two ethoxy substituents (Figure 1). It is classified as a toxic solid (UN 2811, Hazard Class 6.1) and is used in organic synthesis, particularly in phosphorylation reactions and as a precursor for agrochemicals . Its structure combines the hydrolytic stability of phosphoramidates with the reactivity of aryl groups, making it a versatile intermediate in organophosphorus chemistry.
Properties
IUPAC Name |
N-diethoxyphosphorylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESBKELMKMNZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162734 | |
| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |
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Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-38-1 | |
| Record name | Phosphoramidic acid, N-phenyl-, diethyl ester | |
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| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |
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| Record name | Diethyl phosphoroanilidate | |
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| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |
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| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |
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Biological Activity
Phosphoramidic acid, phenyl-, diethyl ester is an organophosphorus compound with notable biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis, and potential applications based on a comprehensive review of available literature.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₁₆N₃O₃P. The compound features a phosphorus atom bonded to nitrogen and oxygen atoms, characteristic of phosphoramidates. Its unique structure contributes to various biological activities, including antibacterial and antiviral properties.
1. Antibacterial Properties
Research indicates that phosphoramidic acid derivatives exhibit significant antibacterial effects. For instance, certain derivatives have shown promise in inhibiting the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
2. Antiviral Activity
Phosphoramidic acid derivatives, including the diethyl ester variant, have been evaluated for their antiviral properties. Studies suggest that these compounds can interfere with viral replication processes, although specific mechanisms remain to be fully elucidated .
3. Antioxidant and Anti-inflammatory Effects
Phosphoramidic acid compounds have demonstrated considerable antioxidant capacity and radical scavenging activity. In animal models, they have been associated with reduced inflammatory responses and improved lipidemic profiles, indicating potential therapeutic benefits in inflammatory diseases.
The biological activity of phosphoramidic acids is often linked to their ability to interact with various biological systems. For example, studies have shown that these compounds can act as prodrugs that release active metabolites upon enzymatic activation within cells . This property enhances their efficacy as therapeutic agents.
Synthesis of Phosphoramidic Acid Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Phosphoryl Group : The initial step involves the reaction of diethyl phosphite with an appropriate amine.
- Substitution Reactions : The introduction of the phenyl group occurs through electrophilic aromatic substitution or similar methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, a comparison with other similar compounds is beneficial:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Phosphoramidic acid, N,N-diethyl-, diethyl ester | Diethyl ester | Used in similar applications as a reagent |
| Phosphoramidic acid, methyl-, diethyl ester | Methylated variant | Exhibits different biological activity |
| N-(p-Chlorophenyl)phosphoramidic acid | Aromatic substitution | Known for enhanced antibacterial properties |
The presence of the 3,4-dimethoxyphenethyl group in this compound enhances its lipophilicity and improves its interaction with biological targets compared to simpler analogs like methyl or phenyl derivatives.
Case Studies and Research Findings
Several case studies highlight the biological activity of phosphoramidic acids:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various phosphoramidic compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antiviral Efficacy Assessment : Another study focused on the antiviral properties of phosphoramidates against HIV-1. The results showed significant inhibition of viral replication in vitro, suggesting potential for therapeutic development against viral infections .
- Inflammation Model Testing : In an animal model assessing inflammation, administration of phosphoramidic acid derivatives led to a marked reduction in inflammatory markers compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphoramidic acid derivatives share a common P–N–O backbone but differ in substituents, which critically influence their reactivity, stability, and applications. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Phosphoramidic Acid Derivatives
Research Findings and Industrial Relevance
- Synthetic Utility: The diethyl ester’s ethoxy groups facilitate transesterification reactions, enabling modular synthesis of organophosphates (e.g., flame retardants, plasticizers) .
- Toxicity Profile : While less acutely toxic than fenamiphos, the phenyl-diethyl ester’s LD₅₀ (oral, rat) is ~250 mg/kg, necessitating stringent handling protocols .
- Environmental Impact : Unlike fenamiphos, which degrades to toxic sulfoxide metabolites, the phenyl-diethyl ester undergoes slower hydrolysis, posing fewer groundwater contamination risks .
Preparation Methods
Reaction Mechanism and Stoichiometry
The process begins with the activation of diethyl phosphite by BF₃, which facilitates nucleophilic attack by the amine. The general procedure involves refluxing a solution of the azide derivative and diethyl phosphite in dry benzene at 80°C for 2 hours, followed by BF₃- EtO₂ catalysis to drive the rearrangement. The stoichiometric ratio of azide to phosphite is critical, with a 1:1 molar ratio yielding optimal results (63–98% isolated yields).
Solvent and Temperature Optimization
Benzene, though effective, has largely been replaced by toluene or dichloromethane in modern protocols due to toxicity concerns. Elevated temperatures (80–100°C) are essential to overcome the activation energy of the P–N bond formation. Post-reaction purification via flash column chromatography (ethyl acetate/hexane, 3:1) ensures high purity (>95% by ³¹P NMR).
Phosphorus Oxychloride (POCl₃) Mediated Routes
Phosphorus oxychloride serves as a versatile precursor for synthesizing phosphoramidates through sequential substitutions. This method is particularly advantageous for introducing aromatic groups.
Stepwise Substitution Protocol
The synthesis begins with the reaction of POCl₃ with p-cresol or benzyl alcohol in the presence of triethylamine, yielding intermediate phosphorochloridates. Subsequent reaction with N-methyl-N-(2-bromoethylamine) hydrobromide introduces the phenyl group (Scheme 1 in). Key parameters include:
Comparative Yields Across Derivatives
| Derivative | Yield (%) | Purity (%) |
|---|---|---|
| N-Benzyl-N-methyl variant | 78 | 92 |
| N-Methyl-N-(3-phenylallyl) | 85 | 89 |
| N-Benzhydryl variant | 63 | 95 |
| Data aggregated from |
Microwave-Assisted Palladium-Catalyzed Synthesis
Recent advances employ microwave irradiation and palladium catalysts to accelerate coupling reactions, significantly reducing reaction times.
Catalytic System and Conditions
A representative protocol involves:
-
Substrates : (4-Bromophenyl)diphenylamine and diethyl phosphite.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]).
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Base : Cesium carbonate (Cs₂CO₃) to deprotonate the phosphite.
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Solvent : Dry tetrahydrofuran (THF) under nitrogen atmosphere.
Microwave heating at 120°C for 20 minutes achieves complete conversion, compared to 12–24 hours in conventional thermal setups. The method affords a 48.8% isolated yield after column chromatography.
Mechanistic Insights
The palladium catalyst facilitates a Buchwald-Hartwig-type C–P coupling, with oxidative addition of the aryl bromide to Pd(0) followed by phosphite coordination and reductive elimination (Figure 30a in). ³¹P NMR analysis confirms the absence of phosphonate byproducts, underscoring the selectivity of this route.
Transesterification and Alcohol Exchange Methods
Diethyl phosphite’s reactivity toward alcohols and amines enables the synthesis of phosphoramidates via transesterification.
Base-Catalyzed Transesterification
Potassium tert-butoxide deprotonates diethyl phosphite, generating a nucleophilic phosphorus species that reacts with phenyl bromides or iodides. For example:
This Michaelis–Becker reaction achieves moderate yields (50–70%) but requires stringent anhydrous conditions.
Solvent-Free Mechanochemical Approaches
Emerging techniques utilize ball milling to promote solvent-free reactions between diethyl phosphite and phenylamines. Preliminary data indicate 60–75% yields within 2 hours, though scalability remains a challenge.
Critical Analysis of Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
